molecular formula C18H21NO B14598332 3-[Benzyl(methyl)amino]-2-methyl-2,3-dihydro-1H-inden-1-ol CAS No. 61190-80-5

3-[Benzyl(methyl)amino]-2-methyl-2,3-dihydro-1H-inden-1-ol

Katalognummer: B14598332
CAS-Nummer: 61190-80-5
Molekulargewicht: 267.4 g/mol
InChI-Schlüssel: BTIYNBZVRQSUPU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[Benzyl(methyl)amino]-2-methyl-2,3-dihydro-1H-inden-1-ol is a complex organic compound that belongs to the class of indene derivatives This compound is characterized by the presence of a benzyl group, a methylamino group, and a hydroxyl group attached to an indene backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Benzyl(methyl)amino]-2-methyl-2,3-dihydro-1H-inden-1-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the alkylation of 2-methylindene with benzyl chloride in the presence of a strong base, followed by the introduction of the methylamino group through nucleophilic substitution. The final step involves the reduction of the intermediate product to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

3-[Benzyl(methyl)amino]-2-methyl-2,3-dihydro-1H-inden-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated indene derivative.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields a ketone or aldehyde, while reduction can yield a fully saturated hydrocarbon.

Wissenschaftliche Forschungsanwendungen

3-[Benzyl(methyl)amino]-2-methyl-2,3-dihydro-1H-inden-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Wirkmechanismus

The exact mechanism of action of 3-[Benzyl(methyl)amino]-2-methyl-2,3-dihydro-1H-inden-1-ol is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the precise molecular mechanisms involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    PRL-8-53: A nootropic compound with a similar indene backbone but different substituents.

    Indole Derivatives: Compounds with an indole ring structure that exhibit similar biological activities.

Uniqueness

3-[Benzyl(methyl)amino]-2-methyl-2,3-dihydro-1H-inden-1-ol is unique due to its specific combination of functional groups and its potential applications in various fields. Its distinct chemical structure allows for diverse chemical reactions and interactions, making it a valuable compound for scientific research.

Eigenschaften

CAS-Nummer

61190-80-5

Molekularformel

C18H21NO

Molekulargewicht

267.4 g/mol

IUPAC-Name

3-[benzyl(methyl)amino]-2-methyl-2,3-dihydro-1H-inden-1-ol

InChI

InChI=1S/C18H21NO/c1-13-17(15-10-6-7-11-16(15)18(13)20)19(2)12-14-8-4-3-5-9-14/h3-11,13,17-18,20H,12H2,1-2H3

InChI-Schlüssel

BTIYNBZVRQSUPU-UHFFFAOYSA-N

Kanonische SMILES

CC1C(C2=CC=CC=C2C1O)N(C)CC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.